molecular formula C17H20N2O5 B11526517 Ethyl 3-[(morpholin-4-ylacetyl)amino]-1-benzofuran-2-carboxylate

Ethyl 3-[(morpholin-4-ylacetyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B11526517
M. Wt: 332.4 g/mol
InChI Key: ANSPUMORNITVIS-UHFFFAOYSA-N
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Description

ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a morpholine ring through an acetamido linkage The ethyl ester group attached to the carboxylate moiety further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group is introduced by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate product with morpholine under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways involved in cell proliferation and apoptosis.

    Interact with DNA: Bind to DNA and interfere with its replication and transcription processes.

Comparison with Similar Compounds

ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can be compared with other benzofuran derivatives such as:

    ETHYL 2-(4-MORPHOLINYL)BENZOATE: Similar structure but lacks the acetamido linkage.

    ETHYL 3-(2-MORPHOLIN-4-YL-2-OXOETHYL)-4-OXOTHIAZOLIDIN-2-YLIDENEACETATE: Contains a thiazolidinone ring instead of a benzofuran ring.

    METHYL 2-(4-MORPHOLINYL)BENZOATE: Similar to ETHYL 2-(4-MORPHOLINYL)BENZOATE but with a methyl ester group.

The uniqueness of ETHYL 3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 3-[(2-morpholin-4-ylacetyl)amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H20N2O5/c1-2-23-17(21)16-15(12-5-3-4-6-13(12)24-16)18-14(20)11-19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,18,20)

InChI Key

ANSPUMORNITVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCOCC3

Origin of Product

United States

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